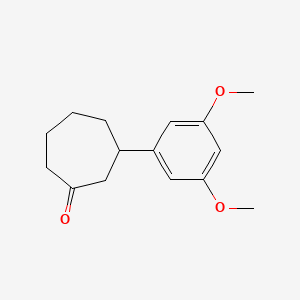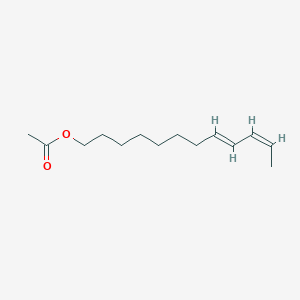
8E,10Z-Dodecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8E,10Z-Dodecadienyl acetate is a carboxylic ester with the molecular formula C14H24O2. It is known for its role as a pheromone component in various insect species, particularly in moths. The compound is characterized by its two double bonds in the 8th and 10th positions of the dodecadienyl chain, with the E and Z configurations respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8E,10Z-Dodecadienyl acetate typically involves the following steps:
Formation of the dodecadienyl chain: This can be achieved through a series of Wittig reactions or by using Grignard reagents to form the desired carbon chain with the correct double bond configurations.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8E,10Z-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate group.
Major Products
Epoxides: Formed from the oxidation of the double bonds.
Diols: Formed from the dihydroxylation of the double bonds.
Alcohols: Formed from the reduction of the ester group.
Wissenschaftliche Forschungsanwendungen
8E,10Z-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Serves as a pheromone in insect behavior studies, particularly in moths.
Medicine: Investigated for its potential use in pest control, reducing the need for harmful pesticides.
Industry: Used in the formulation of pheromone traps for monitoring and controlling insect populations
Wirkmechanismus
The mechanism of action of 8E,10Z-Dodecadienyl acetate primarily involves its role as a pheromone. It binds to specific receptors on the antennae of insects, triggering a behavioral response such as attraction or mating. The molecular targets are typically olfactory receptors that are highly sensitive to the compound’s structure and configuration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,E)-8,10-Dodecadienyl acetate: Similar in structure but with both double bonds in the E configuration.
(Z,Z)-8,10-Dodecadienyl acetate: Both double bonds in the Z configuration.
(E,Z)-8,10-Dodecadienyl acetate: Similar but with the opposite configuration of double bonds.
Uniqueness
8E,10Z-Dodecadienyl acetate is unique due to its specific E and Z configurations, which make it highly effective as a pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species .
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
[(8E,10Z)-dodeca-8,10-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+ |
InChI-Schlüssel |
NTKDSWPSEFZZOZ-DNVGVPOPSA-N |
Isomerische SMILES |
C/C=C\C=C\CCCCCCCOC(=O)C |
Kanonische SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


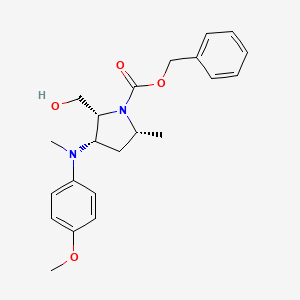
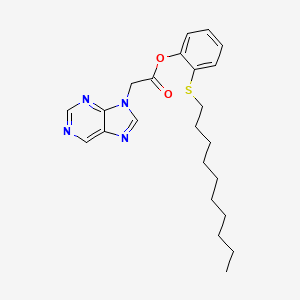
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)

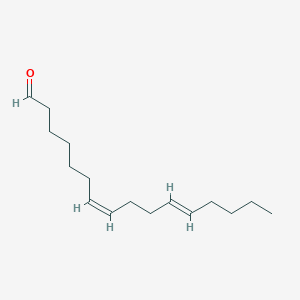
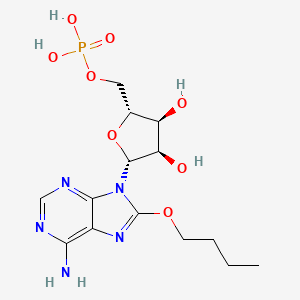
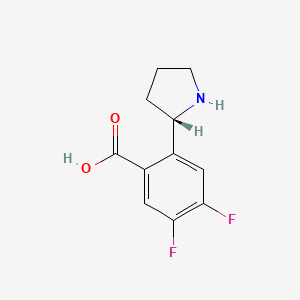

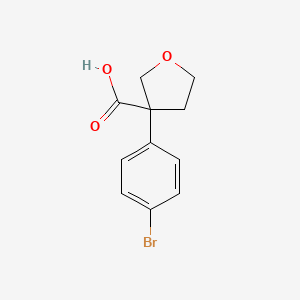
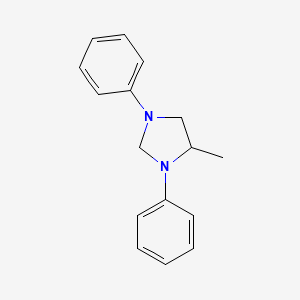
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
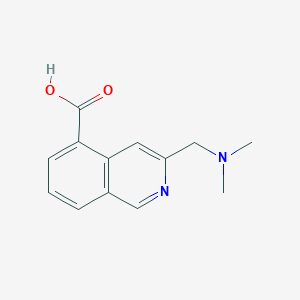
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
